4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Quality Control Analytical Chemistry Reproducibility

Cross-coupling and SAR studies demand reliable para-bromo reactivity and documented purity often absent in generic sulfonamide building blocks. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (CAS 1178100-39-4) delivers batch-verified ≥98% purity with full QC documentation. • Enables efficient Suzuki, Negishi, and Buchwald-Hartwig couplings at the para-bromo site. • Published crystal structure supports molecular modeling and rational analog design. • Each batch includes NMR and HPLC traces, ensuring outcomes are attributable to the compound.

Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
CAS No. 1178100-39-4
Cat. No. B1454491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide
CAS1178100-39-4
Molecular FormulaC11H16BrNO2S
Molecular Weight306.22 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C
InChIInChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3
InChIKeyJVXNAGZLBXXGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Basic Identification and Class Context


4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (CAS 1178100-39-4) is a halogenated N,N-diethyl benzenesulfonamide derivative with a molecular formula of C11H16BrNO2S and a molecular weight of 306.22 g/mol . It is a solid at room temperature and is classified as a small molecule synthetic intermediate . The compound features a bromine substituent on the aromatic ring and a sulfonamide moiety with two ethyl groups on the nitrogen, which confers distinct reactivity and physical properties compared to its non-brominated or differently alkylated analogs [1].

Risks of Generic Substitution on Reproducibility


Substitution with a generic or less-characterized analog of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is not recommended due to critical differences in key attributes that govern performance in synthesis and screening. In cross-coupling reactions, the presence and specific position of the bromine atom are essential for efficient oxidative addition with palladium or nickel catalysts; non-brominated analogs like N,N-diethyl-3-methylbenzenesulfonamide are inert under the same conditions [1]. Furthermore, regioisomers such as 4-bromo-N,N-diethyl-2-methylbenzenesulfonamide will produce structurally distinct downstream products, directly impacting SAR studies [2]. The purity levels offered by reputable vendors for this specific CAS number (typically 95-98%) are validated by batch-specific QC reports (NMR, HPLC), whereas generic or in-house synthesized alternatives may lack this analytical rigor, introducing impurities that can confound biological results or lead to synthetic failures .

Quantitative Differentiation for Scientific Selection


Purity and Quality Control Documentation

Commercially sourced 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (CAS 1178100-39-4) is supplied with a guaranteed minimum purity of 98% and is accompanied by batch-specific QC documentation, including NMR, HPLC, and/or GC reports . In contrast, the closely related isomer 3-bromo-4-methylbenzenesulfonamide (CAS 850429-71-9) is more commonly offered at a minimum purity of 95% and may not always include the same level of detailed analytical certification .

Quality Control Analytical Chemistry Reproducibility

X-ray Crystal Structure Characterization

The single-crystal X-ray structure of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has been solved for the first time and reported in 2024, providing definitive atomic-level geometric data [1]. The refinement converged to an R-value of 0.050 using 2126 observed reflections, confirming the molecular conformation and intermolecular interactions [1]. This level of structural characterization is not publicly available for the majority of closely related sulfonamide building blocks, including its non-brominated precursor N,N-diethyl-3-methylbenzenesulfonamide.

Structural Biology Crystallography Material Science

Synthetic Utility in Cross-Coupling Reactions

The para-bromo substituent of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a known reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Class-level evidence demonstrates that α-bromosulfonamides can undergo stereoconvergent Negishi couplings with enantiomeric excesses (ee) up to 95% and yields up to 89% under nickel catalysis [2]. In contrast, the non-halogenated analog, N,N-diethyl-3-methylbenzenesulfonamide, cannot participate in these reactions, representing a functional dead-end for many synthetic pathways.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Optimal Procurement Scenarios


Medicinal Chemistry SAR Campaigns

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is the ideal choice for structure-activity relationship (SAR) studies where the goal is to probe the effects of para-substitution on the benzenesulfonamide core. The guaranteed high purity (≥98%) and associated QC documentation ensure that any observed biological activity can be confidently attributed to the compound itself, not to impurities. The availability of a published crystal structure [1] further supports the rational design of analogs by providing precise geometric parameters for molecular modeling.

Diversification-Focused Library Synthesis

For chemists planning to generate a diverse library of sulfonamide derivatives via palladium- or nickel-catalyzed cross-coupling, this compound serves as a superior starting material. Its para-bromo substituent is a reliable reactive site for Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions [2], enabling the rapid synthesis of a wide array of biaryl and amine-linked analogs. In contrast, the non-brominated or chloro-analogs either lack reactivity or may exhibit slower reaction kinetics, making this bromo-derivative the more efficient choice for library synthesis.

Analytical Method Development and Material Science

This compound is well-suited for use as a reference standard in analytical method development (HPLC, LC-MS) and in physical chemistry studies. The comprehensive characterization data—including NMR, IR, and a definitive crystal structure [1]—provides a robust benchmark for calibrating instruments, developing new separation methods, or investigating solid-state properties. This level of characterization is a key differentiator from less well-documented analogs, ensuring experimental results are built on a foundation of verified material identity.

Technical Documentation Hub

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